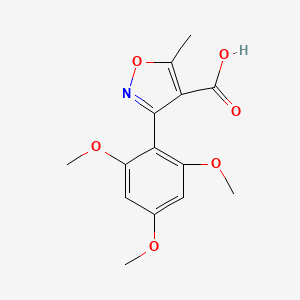

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Aplicaciones Científicas De Investigación

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Known for its use in the synthesis of penicillin intermediates.

5-Methylisoxazole-3-carboxylic acid: Utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors.

3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: Studied for its potential as an anti-tubercular agent.

Uniqueness

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

5-Methyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₆

- Molecular Weight : 293.27 g/mol

- Structural Features : The compound features a methyl group at the 5-position and a 2,4,6-trimethoxyphenyl substituent at the 3-position of the isoxazole ring. This unique substitution pattern enhances its lipophilicity and biological activity compared to simpler derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro evaluations against various human cancer cell lines have shown promising results:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- DU-145 (prostate cancer)

- MDA MB-231 (breast cancer)

In these studies, compounds derived from similar isoxazole structures exhibited significant cytotoxicity against these cell lines, with some demonstrating superior activity compared to standard drugs like etoposide .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : Potential binding to receptors that regulate apoptosis and cell cycle progression has been suggested .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylisoxazole | Methyl group on isoxazole | Limited anticancer activity |

| 5-(2-Chlorophenyl)isoxazole-4-carboxylic acid | Chlorine substituents | Moderate anticancer activity |

| 5-Methyl-3-(2,4-dimethoxyphenyl)isoxazole-4-carboxylic acid | Dimethoxy substitution | Enhanced activity compared to simpler derivatives |

The trimethoxy substitution in our compound likely contributes to its enhanced biological activity through improved solubility and receptor interaction .

Case Studies

-

Study on Anticancer Activity :

A series of derivatives including this compound were synthesized and tested for anticancer efficacy. The results indicated that compounds with more complex substitutions showed increased potency against MCF-7 and A549 cell lines compared to simpler isoxazole derivatives . -

Mechanistic Insights :

Research exploring the interaction of this compound with cellular targets revealed that it could modulate signaling pathways involved in apoptosis. This was evidenced by increased levels of pro-apoptotic markers in treated cells .

Propiedades

Fórmula molecular |

C14H15NO6 |

|---|---|

Peso molecular |

293.27 g/mol |

Nombre IUPAC |

5-methyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO6/c1-7-11(14(16)17)13(15-21-7)12-9(19-3)5-8(18-2)6-10(12)20-4/h5-6H,1-4H3,(H,16,17) |

Clave InChI |

QLOQBMBPANBSBX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.